1,3,5-Triazine, 2-piperidino-4,6-bis(perfluoro-tert-butyl)-
Description
2,4-bis[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]-6-(piperidin-1-yl)-1,3,5-triazine is a highly fluorinated organic compound. It is characterized by its unique structure, which includes multiple trifluoromethyl groups and a piperidinyl group attached to a triazine ring. This compound is known for its stability and resistance to degradation, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C16H10F18N4 |
|---|---|
Molecular Weight |
600.25 g/mol |
IUPAC Name |
2,4-bis[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]-6-piperidin-1-yl-1,3,5-triazine |
InChI |
InChI=1S/C16H10F18N4/c17-11(18,19)9(12(20,21)22,13(23,24)25)6-35-7(37-8(36-6)38-4-2-1-3-5-38)10(14(26,27)28,15(29,30)31)16(32,33)34/h1-5H2 |
InChI Key |
QEDMPDTYQUGUMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)C(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-bis[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]-6-(piperidin-1-yl)-1,3,5-triazine typically involves the reaction of hexafluoroacetone with piperidine and cyanuric chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the triazine ring. The reaction mixture is usually heated to promote the condensation reaction, resulting in the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent extraction and recrystallization are common purification methods used to isolate the compound from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
2,4-bis[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]-6-(piperidin-1-yl)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the piperidinyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound is resistant to oxidation due to the presence of electron-withdrawing fluorine atoms. it can undergo reduction under specific conditions.
Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and other by-products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under controlled conditions.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the triazine ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazines, while hydrolysis results in the formation of amines and other degradation products.
Scientific Research Applications
2,4-bis[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]-6-(piperidin-1-yl)-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other fluorinated compounds and materials. Its stability and resistance to degradation make it valuable in the development of new chemical entities.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of fluorinated pharmaceuticals and imaging agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: The compound is used in the production of high-performance materials, including coatings, polymers, and surfactants, due to its unique properties.
Mechanism of Action
The mechanism of action of 2,4-bis[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]-6-(piperidin-1-yl)-1,3,5-triazine involves its interaction with molecular targets and pathways. The presence of multiple fluorine atoms enhances its binding affinity to specific proteins and enzymes, potentially inhibiting their activity. The compound’s stability and resistance to metabolic degradation also contribute to its prolonged activity in biological systems.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol used as a solvent and reagent in various chemical reactions.
Tris(1,1,1,3,3,3-hexafluoroisopropyl) phosphate: A fluorinated phosphate ester used in industrial applications.
Sodium tetrakis 3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl borate: A fluorinated borate salt used in ion-selective electrodes.
Uniqueness
2,4-bis[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]-6-(piperidin-1-yl)-1,3,5-triazine is unique due to its highly fluorinated structure, which imparts exceptional stability and resistance to degradation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
